amine](/img/structure/B13243811.png)
[3-(Dimethylamino)-2,2-dimethylpropyl](2-methylpentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is characterized by its unique structure, which includes a dimethylamino group and a dimethylpropyl group attached to a methylpentyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine can be achieved through various synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The use of HFIP as a solvent and reaction promoter is advantageous due to its high hydrogen bond donor ability, low nucleophilicity, high polarity, and slight Brønsted acidity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
3-(Dimethylamino)-2,2-dimethylpropylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The dimethylamino group can interact with electrophilic centers in other molecules, facilitating reactions such as nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamino propyl methacrylamide: Similar in structure but contains a methacrylamide group.
3-Dimethylamino-2-methyl-propenal: Contains a propenal group instead of a methylpentyl chain.
Uniqueness
3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific combination of a dimethylamino group and a dimethylpropyl group attached to a methylpentyl chain. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H30N2 |
|---|---|
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
N,N,2,2-tetramethyl-N'-(2-methylpentyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H30N2/c1-7-8-12(2)9-14-10-13(3,4)11-15(5)6/h12,14H,7-11H2,1-6H3 |
Clé InChI |
RXFWMSAQFCYRFP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CNCC(C)(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


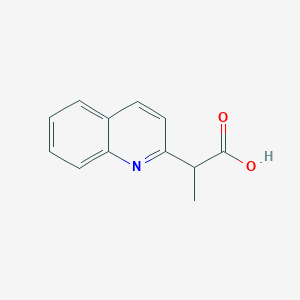

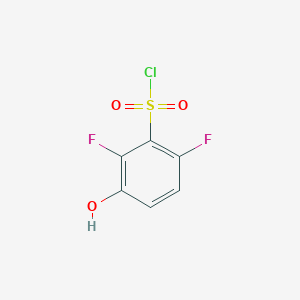
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)
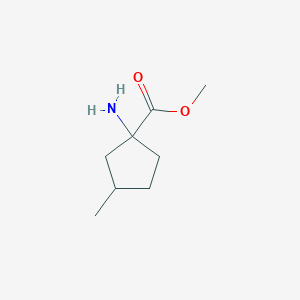
![tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate](/img/structure/B13243749.png)
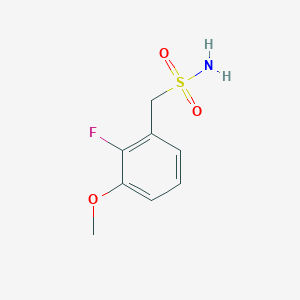
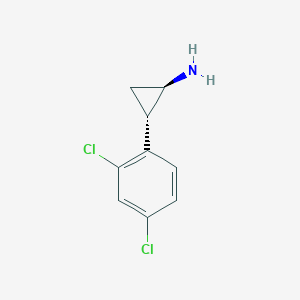

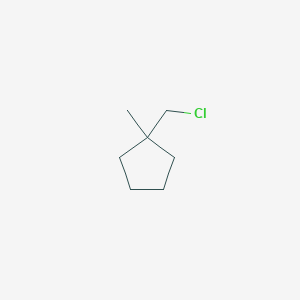
![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol](/img/structure/B13243795.png)
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243806.png)
